Cas no 7326-76-3 (3-(Butan-2-yl)sulfamoylbenzoic Acid)
3-(Butan-2-yl)sulfamoylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(SEC-BUTYLAMINO)SULFONYL]BENZOIC ACID
- 3-(butan-2-ylsulfamoyl)benzoic acid
- 3-(Butan-2-yl)sulfamoylbenzoic Acid
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- Inchi: 1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14)
- InChI Key: MQMUKJSWCWYSGL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)O)C=1)(NC(C)CC)(=O)=O
Computed Properties
- Exact Mass: 257.07225
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 83.47
3-(Butan-2-yl)sulfamoylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B872568-50mg |
3-[(Butan-2-yl)sulfamoyl]benzoic Acid |
7326-76-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B872568-100mg |
3-[(Butan-2-yl)sulfamoyl]benzoic Acid |
7326-76-3 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B872568-500mg |
3-[(Butan-2-yl)sulfamoyl]benzoic Acid |
7326-76-3 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-11030-0.05g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-11030-0.1g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-11030-0.25g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-11030-0.5g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-11030-1.0g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-11030-2.5g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-11030-5.0g |
3-[(butan-2-yl)sulfamoyl]benzoic acid |
7326-76-3 | 95.0% | 5.0g |
$743.0 | 2025-02-21 |
3-(Butan-2-yl)sulfamoylbenzoic Acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-(Butan-2-yl)sulfamoylbenzoic Acid
Introduction to 3-(Butan-2-yl)sulfamoylbenzoic Acid (CAS No. 7326-76-3)
3-(Butan-2-yl)sulfamoylbenzoic Acid, also known by its CAS number 7326-76-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely used in the development of drugs due to their diverse biological activities and potential therapeutic applications.
The chemical structure of 3-(Butan-2-yl)sulfamoylbenzoic Acid consists of a benzoic acid moiety linked to a sulfonamide group, with a butyl substituent attached to the nitrogen atom of the sulfonamide. This unique structural arrangement confers the compound with specific physicochemical properties that make it an attractive candidate for various biochemical and pharmacological studies.
Recent research has highlighted the potential of 3-(Butan-2-yl)sulfamoylbenzoic Acid in several areas, including anti-inflammatory, anti-cancer, and anti-microbial activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(Butan-2-yl)sulfamoylbenzoic Acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In the realm of cancer research, 3-(Butan-2-yl)sulfamoylbenzoic Acid has shown promising results in preclinical studies. A study conducted at the National Cancer Institute found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells. These findings underscore the potential of 3-(Butan-2-yl)sulfamoylbenzoic Acid as a novel anti-cancer agent.
Beyond its therapeutic applications, 3-(Butan-2-yl)sulfamoylbenzoic Acid has also been explored for its anti-microbial properties. Research published in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism. These properties make 3-(Butan-2-yl)sulfamoylbenzoic Acid a promising candidate for developing new antibiotics to combat drug-resistant bacterial infections.
The synthesis of 3-(Butan-2-yl)sulfamoylbenzoic Acid can be achieved through various routes, with one common method involving the reaction of 3-sulfamoylbenzoic acid with 2-bromobutane in the presence of a base such as potassium carbonate. This synthetic approach allows for high yields and purity, making it suitable for large-scale production and further pharmaceutical development.
In terms of safety and toxicity, studies have shown that 3-(Butan-2-yl)sulfamoylbenzoic Acid exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical toxicity studies have been conducted to assess the compound's safety profile, including its effects on major organs and systems. These studies have generally reported favorable results, indicating that 3-(Butan-2-yl)sulfamoylbenzoic Acid is well-tolerated at relevant doses.
The future prospects for 3-(Butan-2-yl)sulfamoylbenzoic Acid are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring its potential in various therapeutic areas. Clinical trials are currently being planned to evaluate its efficacy and safety in human subjects. Additionally, efforts are underway to develop novel formulations and delivery systems to enhance its bioavailability and therapeutic index.
In conclusion, 3-(Butan-2-yl)sulfamoylbenzoic Acid (CAS No. 7326-76-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play an important role in advancing medical treatments for various diseases.
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